molecular formula C19H20N4O2 B2686702 N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)nicotinamide CAS No. 1795304-60-7

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)nicotinamide

Cat. No. B2686702
CAS RN: 1795304-60-7
M. Wt: 336.395
InChI Key: RRYDDLQLIJENEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)nicotinamide is a useful research compound. Its molecular formula is C19H20N4O2 and its molecular weight is 336.395. The purity is usually 95%.
BenchChem offers high-quality N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)nicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)nicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Therapeutic Potential in Gastric Lesions

1-Methylnicotinamide (MNA), a major derivative of nicotinamide, has shown potential in treating acute gastric lesions induced by stress. This compound exhibits anti-inflammatory actions and has been observed to inhibit gastric acid secretion and attenuate gastric lesions in rats. It enhances gastric mucosal blood flow and plasma levels of calcitonin gene-related peptide, suggesting its gastroprotective effects (Brzozowski et al., 2008).

Nicotinamide N-Methyltransferase Inhibition

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme involved in N-methylation of nicotinamide and xenobiotics. Studies have identified small molecule inhibitors of NNMT that could be potential therapeutic agents for metabolic and chronic diseases. These inhibitors, derived from various chemical scaffolds, have shown significant inhibition of NNMT activity, suggesting their therapeutic potential in diseases characterized by abnormal NNMT activity (Neelakantan et al., 2017).

Antimicrobial Applications

Compounds derived from nicotinic acid, such as nicotinamides, have exhibited antimicrobial activity against various bacterial and fungal species. This indicates their potential application in developing new antimicrobial agents (Patel & Shaikh, 2010).

Antiprotozoal Activity

Nicotinamide analogues have demonstrated significant antiprotozoal activity. These compounds have been effective against Trypanosoma and Plasmodium species, showing potential as treatments for diseases like sleeping sickness and malaria (Ismail et al., 2003).

Role in Metabolic Diseases

NNMT, which metabolizes nicotinamide, plays a significant role in various metabolic pathways. Its expression correlates with multiple metabolic parameters, and its suppression alters glucose and cholesterol metabolism. This underscores its importance in metabolic diseases and the potential of targeting NNMT for therapy (Hong et al., 2015).

Development of NNMT Inhibitors

Studies have focused on developing inhibitors for NNMT, considering its implications in diseases. Novel small molecule inhibitors have been identified, demonstrating potential in reducing metabolic disorder symptoms and providing insights into the development of targeted therapies (Kannt et al., 2018).

properties

IUPAC Name

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-N-(furan-2-ylmethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-22-18(14-6-7-14)10-16(21-22)12-23(13-17-5-3-9-25-17)19(24)15-4-2-8-20-11-15/h2-5,8-11,14H,6-7,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRYDDLQLIJENEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CN(CC2=CC=CO2)C(=O)C3=CN=CC=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)nicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.